molecular formula C9H6ClF4NO B178457 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride CAS No. 114373-10-3

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride

Cat. No. B178457
M. Wt: 255.59 g/mol
InChI Key: IWVZYQDULBTRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride (DTBFC) is a chemical compound with the molecular formula C10H8ClF4NO. It is used in various scientific research applications, particularly in the field of organic chemistry. DTBFC is a versatile reagent that can be used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is widely used in organic chemistry research as a versatile reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is also used in the synthesis of fluorescent dyes and probes for biological imaging. Additionally, it is used as a reagent for the synthesis of polymers and other materials with unique properties.

Mechanism Of Action

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is a reactive reagent that can undergo various chemical reactions with different types of compounds. It is commonly used as an acylating agent for the synthesis of amides, esters, and other organic compounds. The reaction mechanism involves the formation of an acyl chloride intermediate, which reacts with a nucleophile to form the desired product. 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride can also undergo substitution reactions with other nucleophiles, such as amines, alcohols, and thiols.

Biochemical And Physiological Effects

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is not used in any drug formulations and has no known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research applications.

Advantages And Limitations For Lab Experiments

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is a versatile reagent that can be used in a wide range of organic chemistry experiments. Its main advantages include its high reactivity, selectivity, and ease of handling. However, 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is also highly reactive and can be hazardous if not handled properly. It should be handled with care and stored in a cool, dry place away from sources of heat and moisture.

Future Directions

There are several future directions for the use of 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals with unique properties. 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride can also be used in the synthesis of new materials with novel properties, such as conductive polymers and fluorescent dyes. Additionally, 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride can be used in the development of new imaging probes for biological imaging applications. Overall, 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is a valuable reagent that has many potential applications in scientific research.

properties

CAS RN

114373-10-3

Product Name

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride

Molecular Formula

C9H6ClF4NO

Molecular Weight

255.59 g/mol

IUPAC Name

2-(dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride

InChI

InChI=1S/C9H6ClF4NO/c1-15(2)8-3(9(10)16)4(11)5(12)6(13)7(8)14/h1-2H3

InChI Key

IWVZYQDULBTRBE-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl

Canonical SMILES

CN(C)C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl

synonyms

Benzoyl chloride, 2-(diMethylaMino)-3,4,5,6-tetrafluoro-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4.22 g (17.8 mmol) of 2-(dimethylamino)-3,4,5,6-tetrafluoro-benzoic acid and 85 ml of dichloromethane, added 1.7 ml (19.5 mmol) of oxalyl chloride. After the bubbling subsided, five drops of DMF was added and the solution was stirred at room temperature for 21 hours. The solution was evaporated to 4.8 g of an oil which was used in the next step without purification.
Name
2-(dimethylamino)-3,4,5,6-tetrafluoro-benzoic acid
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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